REACTION_SMILES
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[N+:11](=[N-:12])=[CH2:13].[OH:1][C:2](=[O:3])[CH2:4][CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1>>[O:1]([C:2](=[O:3])[CH2:4][CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1)[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC1CCCCC1
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Name
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Type
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product
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Smiles
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COC(=O)CC1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |